Cas no 2763887-18-7 ((3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid)
![(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/2763887-18-7x500.png)
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2763887-18-7
- EN300-37343491
- (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid
-
- インチ: 1S/C14H14F3NO4/c1-2-7-22-13(21)18-11(8-12(19)20)9-5-3-4-6-10(9)14(15,16)17/h2-6,11H,1,7-8H2,(H,18,21)(H,19,20)/t11-/m1/s1
- InChIKey: DJWYCCJKIXEVBG-LLVKDONJSA-N
- ほほえんだ: FC(C1C=CC=CC=1[C@@H](CC(=O)O)NC(=O)OCC=C)(F)F
計算された属性
- せいみつぶんしりょう: 317.08749241g/mol
- どういたいしつりょう: 317.08749241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343491-0.25g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 0.25g |
$1065.0 | 2025-03-18 | |
Enamine | EN300-37343491-1.0g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 | |
Enamine | EN300-37343491-10.0g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 10.0g |
$4974.0 | 2025-03-18 | |
Enamine | EN300-37343491-0.1g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 0.1g |
$1019.0 | 2025-03-18 | |
Enamine | EN300-37343491-0.5g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 0.5g |
$1111.0 | 2025-03-18 | |
Enamine | EN300-37343491-2.5g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 | |
Enamine | EN300-37343491-0.05g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 0.05g |
$972.0 | 2025-03-18 | |
Enamine | EN300-37343491-5.0g |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid |
2763887-18-7 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 |
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid 関連文献
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
(3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acidに関する追加情報
Research Brief on (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 2763887-18-7)
The compound (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 2763887-18-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of this compound, particularly the presence of the trifluoromethyl group and the (3R)-stereochemistry, which contribute to its enhanced binding affinity and metabolic stability. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and protecting group strategies, to achieve high enantiomeric purity and yield. The compound's role as a key intermediate in the synthesis of bioactive molecules has been a focal point of recent investigations.
In vitro and in vivo studies have demonstrated the compound's promising pharmacological properties. For instance, it has shown inhibitory activity against specific enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been evaluated in preclinical models, revealing favorable characteristics for further development.
One of the most notable applications of this compound is its incorporation into prodrug strategies. The allyloxycarbonyl (Alloc) protecting group in the molecule allows for controlled release of active drug moieties under physiological conditions, enhancing targeted delivery and reducing off-target effects. Recent publications have explored its use in the design of protease-activated prodrugs, showcasing its versatility in medicinal chemistry.
Despite these advancements, challenges remain in optimizing the compound's synthetic route and scaling up production for clinical trials. Researchers are also investigating its potential off-target effects and long-term safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues and accelerate its transition from bench to bedside.
In conclusion, (3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid represents a promising scaffold in drug discovery, with its unique chemical properties and biological activity offering numerous opportunities for therapeutic innovation. Continued research and development efforts are expected to further elucidate its potential and expand its applications in the treatment of various diseases.
2763887-18-7 ((3R)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid) 関連製品
- 68819-83-0(Methyl 4-bromobenzylcarbamate)
- 1805547-28-7(2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-methanol)
- 2641631-11-8((3S)-3-(4-bromo-2,5-dimethoxy-phenyl)piperidine)
- 1493833-54-7((1-(Pyridin-2-yl)azetidin-3-yl)methanamine)
- 898773-59-6((2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone)
- 2375258-74-3(1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid)
- 2138079-93-1(N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride)
- 2034325-02-3(N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide)
- 477487-96-0(butyl 2-methyl-5-(2,4,6-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate)
- 1807018-34-3(Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-4-acetate)




